molecular formula C13H19N3O2 B1611858 Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate CAS No. 886851-60-1

Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate

Cat. No. B1611858
M. Wt: 249.31 g/mol
InChI Key: OSGKXJODRWCFQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Organic Synthesis Applications

Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate is utilized in organic synthesis to create highly functionalized compounds. Zhu, Lan, and Kwon (2003) demonstrated its use in an expedient phosphine-catalyzed [4 + 2] annulation process to synthesize tetrahydropyridines with high regioselectivity and excellent yields, indicating its potential in creating complex organic molecules efficiently (Zhu, Lan, & Kwon, 2003).

Pharmacological Research

In pharmacological research, compounds structurally related to Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate have been synthesized and evaluated for their therapeutic potential. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents, showing significant anticancer activity in certain derivatives. This indicates the role of piperidine derivatives in developing potential anticancer therapies (Rehman et al., 2018).

Material Science and Biological Activities

Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate derivatives are explored for their application in material science and their biological activities. Patel et al. (2020) researched the synthesis and antimicrobial activity of new pyridine derivatives, showcasing the versatility of piperidine derivatives in creating compounds with significant biological activities. These findings suggest the potential of Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate derivatives in developing new materials with antimicrobial properties (Patel et al., 2020).

Safety And Hazards

Specific safety and hazard information for Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate is not readily available in the literature.


Future Directions

The future directions of research on Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate are not readily available in the literature.


properties

IUPAC Name

ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-3-18-13(17)11-4-6-16(7-5-11)12-9-14-8-10(2)15-12/h8-9,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGKXJODRWCFQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC(=CN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594652
Record name Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate

CAS RN

886851-60-1
Record name Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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